molecular formula C9H10BrN3O2 B3346957 (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine CAS No. 1258875-12-5

(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine

Cat. No. B3346957
CAS RN: 1258875-12-5
M. Wt: 272.1 g/mol
InChI Key: WWOCIGHHNAXTRI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine, also known as BRD-4591, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it a valuable tool in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is not fully understood. However, it is known to bind to specific targets, such as HDACs and bromodomains, and inhibit their activity. This leads to changes in gene expression, which can have therapeutic effects.
Biochemical and Physiological Effects:
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. For example, inhibition of HDACs can lead to increased histone acetylation, which can affect gene expression and cellular processes such as cell growth and differentiation. Inhibition of bromodomains can also affect gene expression and has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is its specificity for certain targets, which makes it a valuable tool in studying the role of these targets in disease. However, like any chemical compound, it has limitations in terms of its stability, solubility, and toxicity. These factors need to be carefully considered when designing experiments involving (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine.

Future Directions

There are many potential future directions for research involving (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine. One area of interest is its use in combination with other drugs to enhance therapeutic effects. Another area of interest is its potential use in epigenetic therapy, which involves targeting epigenetic modifications to treat diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine and its potential applications in various diseases.
In conclusion, (E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine is a valuable tool in scientific research due to its unique chemical properties and potential applications in drug discovery and development. Its specificity for certain targets makes it a valuable tool in studying the role of these targets in disease. While there are limitations to its use, careful consideration of these factors can lead to valuable insights into the mechanisms of disease and potential therapeutic interventions.

Scientific Research Applications

(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against various targets, including histone deacetylases (HDACs) and bromodomains. These targets are involved in regulating gene expression and are implicated in various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c1-12(2)4-3-7-8(10)5-11-6-9(7)13(14)15/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCIGHHNAXTRI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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